molecular formula C16H16N2OS B5488858 N-methyl-1-(3-phenyl-5-isoxazolyl)-N-(3-thienylmethyl)methanamine

N-methyl-1-(3-phenyl-5-isoxazolyl)-N-(3-thienylmethyl)methanamine

Cat. No. B5488858
M. Wt: 284.4 g/mol
InChI Key: HPHXYHSDQZWLFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(3-phenyl-5-isoxazolyl)-N-(3-thienylmethyl)methanamine, also known as isoxazole-containing thienylmethylamine (ITMA), is a novel psychoactive substance that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and has been reported to possess a range of pharmacological activities, including anxiolytic, antidepressant, and cognitive-enhancing effects. In

Mechanism of Action

The exact mechanism of action of ITMA is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and a full agonist at the 5-HT2C receptor. These receptors are involved in the regulation of mood, anxiety, and cognition, which may explain the compound's therapeutic effects. Additionally, ITMA has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which may contribute to its pharmacological activity.
Biochemical and Physiological Effects:
ITMA has been reported to have several biochemical and physiological effects, including increased levels of neurotransmitters, changes in gene expression, and alterations in brain activity. These effects may contribute to the compound's therapeutic activity and provide insights into its mechanism of action. Additionally, ITMA has been shown to have low toxicity and minimal side effects, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of ITMA for lab experiments is its relatively simple synthesis method, which allows for large-scale production. Additionally, the compound has been shown to have low toxicity and minimal side effects, which makes it a safer alternative to other psychoactive substances. However, one limitation of ITMA is its limited availability, which may hinder its use in certain research applications.

Future Directions

There are several potential future directions for research on ITMA. One area of interest is the compound's potential therapeutic applications, particularly in the treatment of anxiety, depression, and cognitive disorders. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on neurotransmitter systems. Finally, the development of new synthesis methods and analogs of ITMA may lead to the discovery of even more potent and selective compounds with therapeutic potential.

Synthesis Methods

The synthesis of ITMA involves the condensation of 3-phenyl-5-isoxazolecarboxaldehyde with N-(3-thienylmethyl)dimethylamine followed by N-methylation. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as DMF or THF. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

ITMA has been the subject of several scientific studies due to its potential therapeutic applications. It has been reported to possess anxiolytic and antidepressant effects in animal models, suggesting that it may be useful in the treatment of anxiety and depression in humans. Additionally, ITMA has been shown to enhance cognitive function, including memory and learning, which may have implications for the treatment of cognitive disorders such as Alzheimer's disease.

properties

IUPAC Name

N-methyl-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-thiophen-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-18(10-13-7-8-20-12-13)11-15-9-16(17-19-15)14-5-3-2-4-6-14/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHXYHSDQZWLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CSC=C1)CC2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.